molecular formula C2H4ClN3S B2928147 1,2,5-Thiadiazol-3-amine hydrochloride CAS No. 6595-67-1

1,2,5-Thiadiazol-3-amine hydrochloride

Cat. No. B2928147
CAS RN: 6595-67-1
M. Wt: 137.59
InChI Key: MQVGZOHLRZVLKO-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-amine hydrochloride is a chemical compound with the molecular formula C2H4ClN3S and a molecular weight of 137.59 . It is a derivative of the 1,2,5-thiadiazol-3-amine . This compound has potential applications in the field of chemistry and pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,5-Thiadiazol-3-amine hydrochloride involves several steps. One method involves the addition of hydrogen sulfide to the respective 1-cyanoureas to obtain thiobiuret and its N-methyl derivatives . Subsequent oxidation of thiobiuret with hydrogen peroxide in alkaline medium produces 5-amino-1,2,4-thiadiazol-3 (2H)-one . This substance can be converted back to the starting thiobiuret by reaction with cysteine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazol-3-amine hydrochloride consists of a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The nitrogen atoms are located at positions 1 and 2, and the sulfur atom is at position 5 .


Chemical Reactions Analysis

1,2,5-Thiadiazol-3-amine hydrochloride demonstrates various unique chemical properties, contributing to its utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole have shown significant biological activities. Schiff bases synthesized from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability and exhibited strong antimicrobial activity, particularly against S. epidermidis. Some compounds also showed cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).

Corrosion Inhibition

New 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel, demonstrating good inhibition properties. This research highlights the potential of thiadiazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Bentiss et al., 2007).

Novel Synthesis Methods

A novel approach for the synthesis of 1,3,4-Thiadiazole-2-amine derivatives has been developed, employing a one-pot reaction that avoids toxic additives. This method provides a safer and more environmentally friendly route to synthesizing thiadiazole derivatives, which are valuable in various chemical industries (Kokovina et al., 2021).

Molecular Dynamics Simulation Studies

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on iron, using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the molecular mechanisms behind corrosion inhibition, contributing to the development of more effective inhibitors (Kaya et al., 2016).

DNA Interactions

Research on 5-[Substituted]-1, 3, 4-thiadiazol-2-amines has revealed their ability to bind to DNA via groove binding mode, indicating their potential in developing therapeutic drugs that target DNA (Shivakumara & Krishna, 2021).

Antimicrobial Agents

2-Amino-1,3,4-thiadiazole has been identified as a promising scaffold for the development of new antimicrobial agents. Its derivatives have shown higher antimicrobial activity compared to standard drugs, highlighting its significance in addressing antibiotic resistance (Serban et al., 2018).

properties

IUPAC Name

1,2,5-thiadiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVGZOHLRZVLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazol-3-amine hydrochloride

CAS RN

6595-67-1
Record name 1,2,5-thiadiazol-3-amine hydrochloride
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